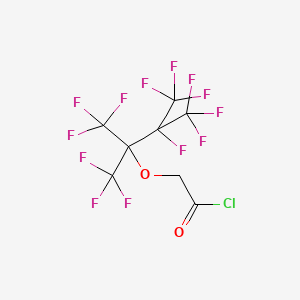
2-(1,1,1,3,4,4,4-HEPTAFLUORO-2,3-BIS(TRIFLUOROMETHYL)BUTAN-2-YLOXY)ACETYL CHLORIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high stability and reactivity to the molecule. This compound is used in various scientific and industrial applications due to its distinctive chemical structure.
准备方法
The synthesis of 2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride typically involves the reaction of heptafluorobutanol with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
化学反应分析
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The fluorinated groups in the compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of corresponding acids and alcohols
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride is utilized in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into target molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to modify biological molecules.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation .
作用机制
The mechanism of action of 2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride involves its interaction with molecular targets through its reactive acetyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, leading to modifications that affect their function. The fluorinated groups enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
相似化合物的比较
Compared to other fluorinated compounds, 2-(1,1,1,3,4,4,4-Heptafluoro-2,3-bis(trifluoromethyl)butan-2-yloxy)acetyl chloride is unique due to its high degree of fluorination and the presence of both acetyl chloride and ether functional groups. Similar compounds include:
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Used in the synthesis of fluorinated polymers and materials.
2,2,3,3,4,4,4-Heptafluorobutylamine: Employed in the production of fluorinated surfactants and coatings.
2,2,3,3,4,4,4-Heptafluorobutyl methacrylate: Utilized in the manufacture of fluorinated resins and adhesives.
These compounds share similar fluorinated backbones but differ in their functional groups and specific applications.
属性
IUPAC Name |
2-[1,1,1,3,4,4,4-heptafluoro-2,3-bis(trifluoromethyl)butan-2-yl]oxyacetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF13O2/c9-2(23)1-24-4(7(17,18)19,8(20,21)22)3(10,5(11,12)13)6(14,15)16/h1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVGBNIOECMWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)OC(C(C(F)(F)F)(C(F)(F)F)F)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF13O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














